5-Aminopentyl Methanthiosulfonate Hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopentyl Methanthiosulfonate Hydrobromide typically involves the reaction of 5-aminopentylamine with methanthiosulfonate under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to yield the hydrobromide salt of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-grade equipment to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
5-Aminopentyl Methanthiosulfonate Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
5-Aminopentyl Methanthiosulfonate Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Utilized in the study of protein structures and functions, particularly in proteomics research.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Aminopentyl Methanthiosulfonate Hydrobromide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the structure and function of these targets through covalent bonding or other interactions, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Aminopentyl Methanthiosulfonate Hydrochloride
- 5-Aminopentyl Methanthiosulfonate Sulfate
- 5-Aminopentyl Methanthiosulfonate Nitrate
Uniqueness
5-Aminopentyl Methanthiosulfonate Hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
CAS No. |
351422-76-9 |
---|---|
Molecular Formula |
C6H16BrNO2S2 |
Molecular Weight |
278.2 g/mol |
IUPAC Name |
5-methylsulfonylsulfanylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C6H15NO2S2.BrH/c1-11(8,9)10-6-4-2-3-5-7;/h2-7H2,1H3;1H |
InChI Key |
CXOOWSIZRDGDQJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=S)OCCCCCN.Br |
Canonical SMILES |
CS(=O)(=O)SCCCCCN.Br |
Synonyms |
Methanesulfonothioic Acid, S-(5-Aminopentyl) Ester Hydrobromide; _x000B_5-Aminopentyl MTS HBr; MTSPeA; |
Origin of Product |
United States |
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